7-Bromo-3-iodocinnolin-4(1H)-one
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Overview
Description
7-Bromo-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodocinnolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and iodine atoms into the cinnolinone core.
Cyclization: Formation of the cinnolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-chlorocinnolin-4(1H)-one
- 7-Bromo-3-fluorocinnolin-4(1H)-one
Uniqueness
The presence of both bromine and iodine atoms in 7-Bromo-3-iodocinnolin-4(1H)-one might confer unique reactivity and properties compared to similar compounds with different halogens.
Properties
Molecular Formula |
C8H4BrIN2O |
---|---|
Molecular Weight |
350.94 g/mol |
IUPAC Name |
7-bromo-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrIN2O/c9-4-1-2-5-6(3-4)11-12-8(10)7(5)13/h1-3H,(H,11,13) |
InChI Key |
ZRGWBETYIIDZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C(C2=O)I |
Origin of Product |
United States |
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